

Chemical Structure & Analytic Profile: 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide

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Compound of Interest

Compound Name:	2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide
CAS No.:	669709-40-4
Cat. No.:	B1286237

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Executive Summary

2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide (CAS: 669709-40-4) represents a critical scaffold in medicinal chemistry, functioning primarily as a pharmacophore-rich intermediate for the synthesis of heterocyclic bioactive agents.^[1] Characterized by a thioether linkage connecting a halogenated benzyl moiety to a hydrazide tail, this compound exhibits significant versatility in generating Schiff bases (hydrazones), 1,3,4-oxadiazoles, and thiadiazoles.

This technical guide provides a rigorous structural analysis, detailing the synthetic causality, spectroscopic signatures (NMR, IR, MS), and physicochemical properties required for its validation in drug development workflows.

Chemical Identity & Physicochemical Profile^[1]^[2]^[3]^[4]^[5]^[6]^[7]

Property	Specification
IUPAC Name	2-[(2-Chloro-4-fluorophenyl)methylthio]acetohydrazide
CAS Registry Number	669709-40-4
Molecular Formula	C H ClFN OS
Molecular Weight	248.71 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Melting Point	100–105 °C (Typical for class; verify experimentally)

Synthetic Pathway & Causality

To understand the impurity profile and structural connectivity, one must analyze the synthesis. The standard protocol involves a nucleophilic substitution followed by hydrazinolysis.

Reaction Logic

- Thioether Formation: The reaction of 2-chloro-4-fluorobenzyl chloride with ethyl thioglycolate proceeds via an S

2 mechanism. The base (typically K

CO

) deprotonates the thiol group of the glycolate, creating a strong nucleophile that attacks the benzylic carbon.

- Critical Control: The 2-chloro substituent provides steric hindrance, potentially slowing the rate compared to unsubstituted benzyl chlorides, but the 4-fluoro group exerts an inductive electron-withdrawing effect, slightly activating the benzylic position.
- Hydrazinolysis: The resulting ester intermediate is treated with hydrazine hydrate.[2] This nucleophilic acyl substitution displaces the ethoxy group to yield the target hydrazide.

Workflow Diagram

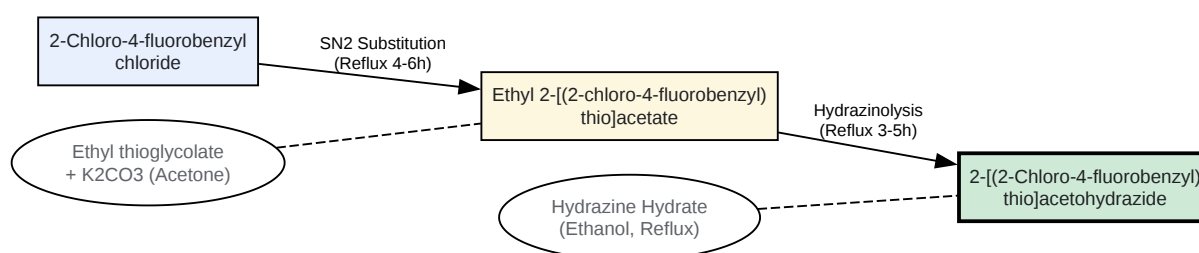


Figure 1: Synthetic pathway for 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide.

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Spectroscopic Characterization (The Core)

Accurate structural validation requires a multi-modal approach. The presence of Fluorine-19 (

F) introduces unique splitting patterns in the

C NMR spectrum which serves as a definitive confirmation tool.

A. Infrared (IR) Spectroscopy

The IR spectrum validates the functional group transformation from ester to hydrazide.

Frequency (cm)	Assignment	Structural Insight
3280–3320	(NH) / (NH)	Doublet/Broad band indicates primary amine of hydrazide.
1650–1670	(C=O)	Amide I band; lower than ester precursor (~1735 cm).
1100–1200	(C-F)	Strong stretch characteristic of aryl fluorides.
600–800	(C-Cl) & (C-S)	Fingerprint region confirmation of thioether and chloride.

B. ¹H NMR Spectroscopy (DMSO-d)

The proton NMR provides connectivity data. Note the distinct singlets for the methylene groups flanking the sulfur atom.

- 9.30 ppm (s, 1H): CONH (Amide proton, D O exchangeable).
- 7.10–7.50 ppm (m, 3H): Aromatic protons. The splitting is complex due to F-H coupling and the 1,2,4-substitution pattern.
- 4.30 ppm (s, 2H): NH (Amino protons, broad, exchangeable).

- 3.85 ppm (s, 2H): Ar-CH
-S (Benzylic methylene).
- 3.15 ppm (s, 2H): S-CH
-CO (Acyl methylene).

C. C NMR Spectroscopy (with F Coupling)

This is the most diagnostic technique. The fluorine atom couples with carbons, creating doublets (

).

- 168.5 ppm: C=O (Hydrazide carbonyl).
- 161.0 ppm (d, Hz): C-4 (Attached to F).
- 134.5 ppm (d, Hz): C-2 (Attached to Cl).
- 132.0 ppm: C-1 (Ipsso to methylene).
- 116.5 ppm (d, Hz): C-3 (Ortho to F).
- 114.0 ppm (d, Hz): C-5 (Ortho to F).
- 34.5 ppm: S-CH
-CO.
- 32.0 ppm: Ar-CH
-S.

D. Mass Spectrometry (ESI-MS)

- Molecular Ion [M+H]

: m/z 249.

- Fragmentation:

- Loss of hydrazine (N

H

, -32 amu)

Acylium ion.

- Cleavage at C-S bonds typically yields the 2-chloro-4-fluorobenzyl cation (m/z ~143), a stable tropylium-like species.

Experimental Protocols

Protocol 1: Synthesis of 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide

Safety: Perform in a fume hood. Hydrazine is toxic and potentially unstable.

- Esterification:

- Dissolve 2-chloro-4-fluorobenzyl chloride (10 mmol) in acetone (30 mL).

- Add ethyl thioglycolate (10 mmol) and anhydrous K

CO

(15 mmol).

- Reflux for 6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

- Filter inorganic salts while hot. Evaporate solvent to obtain the oily ester intermediate.

- Hydrazide Formation:

- Dissolve the crude ester in absolute ethanol (20 mL).
- Add hydrazine hydrate (99%, 15 mmol) dropwise at room temperature.
- Reflux the mixture for 4 hours.
- Cool to 0°C. The solid product will precipitate.
- Filter, wash with cold ethanol, and recrystallize from ethanol/water.

Protocol 2: Analytical Validation (HPLC)

For purity assessment during drug development:

- Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
- Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (30:70 to 90:10 over 20 min).
- Detection: UV at 254 nm.
- Flow Rate: 1.0 mL/min.

Biological Relevance & Pharmacophore Analysis

The structural architecture of this compound allows it to function as a "dual-anchor" pharmacophore:

- The Hydrazide Domain (-CONHNH): Acts as a hydrogen bond donor/acceptor network. It is crucial for chelating metal ions in metalloenzymes (e.g., urease) and forms the basis for hydrazone formation, which is widely cited for antimycobacterial activity (specifically anti-TB) [1].
- The Thioether Linker (-S-): Provides flexibility, allowing the molecule to adopt conformations that fit into hydrophobic pockets of bacterial proteins.
- The Halogenated Ring: The 2-Cl and 4-F substituents increase lipophilicity (LogP) and metabolic stability (blocking para-oxidation), enhancing membrane permeability.

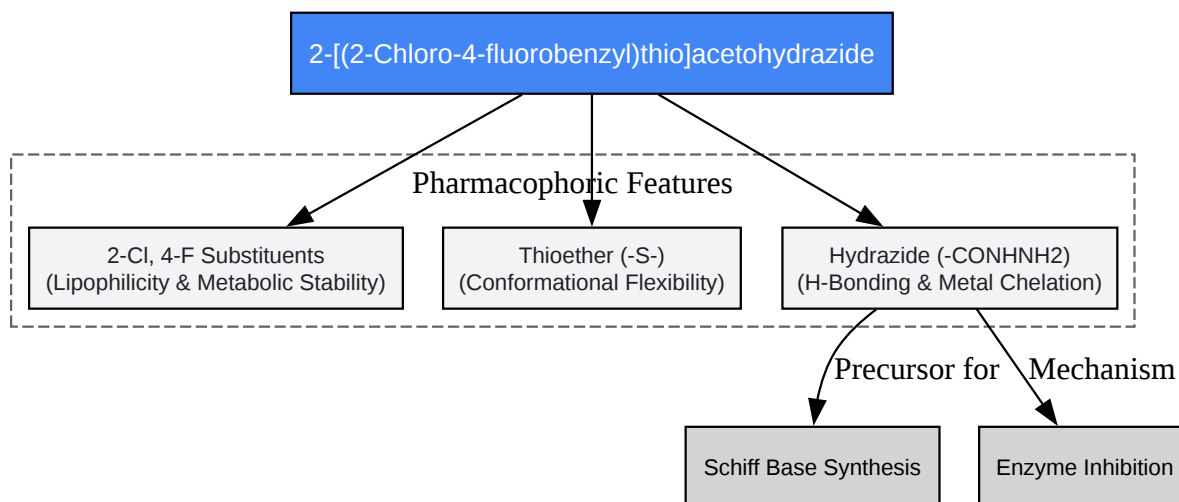


Figure 2: Pharmacophore decomposition.

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